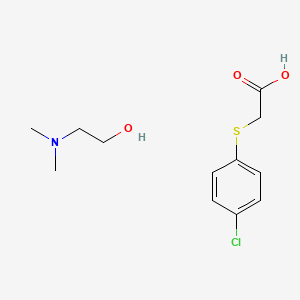
2-(4-chlorophenyl)sulfanylacetic acid;2-(dimethylamino)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenyl)sulfanylacetic acid;2-(dimethylamino)ethanol is a compound that combines two distinct chemical entities: 2-(4-chlorophenyl)sulfanylacetic acid and 2-(dimethylamino)ethanol. This compound is used primarily in research and experimental applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)sulfanylacetic acid;2-(dimethylamino)ethanol typically involves a multi-step process. One common method includes the reaction of 4-chlorothiophenol with chloroacetic acid under basic conditions to form 2-(4-chlorophenyl)sulfanylacetic acid. This intermediate is then reacted with 2-(dimethylamino)ethanol under controlled conditions to yield the final compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, likely due to its primary use in research rather than large-scale industrial applications. the synthesis methods used in laboratories can be scaled up with appropriate adjustments to reaction conditions and purification processes .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-chlorophenyl)sulfanylacetic acid;2-(dimethylamino)ethanol undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorophenyl group can be reduced under specific conditions.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide or potassium cyanide are often employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced chlorophenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenyl)sulfanylacetic acid;2-(dimethylamino)ethanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 2-(4-chlorophenyl)sulfanylacetic acid;2-(dimethylamino)ethanol involves its interaction with specific molecular targets. The sulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The dimethylamino group can interact with various receptors or enzymes, modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-chlorophenyl)thioacetic acid: Similar structure but lacks the dimethylamino group.
2-(dimethylamino)ethanol: Similar structure but lacks the chlorophenylsulfanyl group.
4-chlorothiophenol: Contains the chlorophenylsulfanyl group but lacks the acetic acid and dimethylaminoethanol components.
Uniqueness
2-(4-chlorophenyl)sulfanylacetic acid;2-(dimethylamino)ethanol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This combination allows for diverse applications in research and potential therapeutic uses .
Eigenschaften
CAS-Nummer |
105892-09-9 |
|---|---|
Molekularformel |
C12H18ClNO3S |
Molekulargewicht |
291.79 g/mol |
IUPAC-Name |
2-(4-chlorophenyl)sulfanylacetic acid;2-(dimethylamino)ethanol |
InChI |
InChI=1S/C8H7ClO2S.C4H11NO/c9-6-1-3-7(4-2-6)12-5-8(10)11;1-5(2)3-4-6/h1-4H,5H2,(H,10,11);6H,3-4H2,1-2H3 |
InChI-Schlüssel |
WBCTXKQLKAYFAQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCO.C1=CC(=CC=C1SCC(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



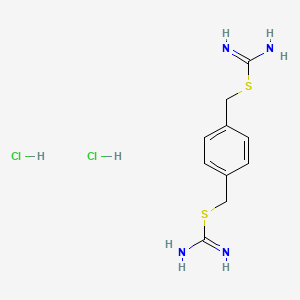





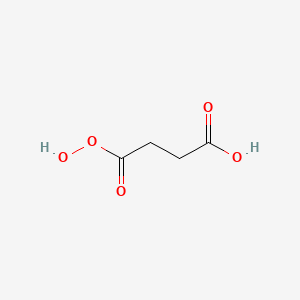

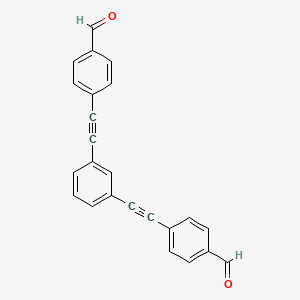

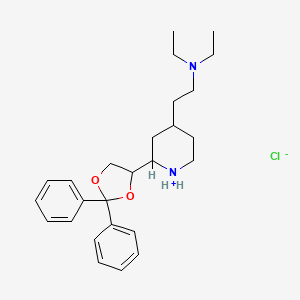

![Ethanamine, 2-[2-[[4-[3-(4,5-dichloro-2-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl]sulfonyl]ethoxy]-N,N-dimethyl-](/img/structure/B13746733.png)
